molecular formula C8H4BrF3N2 B068582 4-Brom-6-(Trifluormethyl)-1H-Benzo[d]imidazol CAS No. 175135-14-5

4-Brom-6-(Trifluormethyl)-1H-Benzo[d]imidazol

Katalognummer: B068582
CAS-Nummer: 175135-14-5
Molekulargewicht: 265.03 g/mol
InChI-Schlüssel: HYTQERQCUFICAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities

Wissenschaftliche Forschungsanwendungen

4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interact with biological targets in plants and fungi.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and 2,2,2-trifluoroacetophenone.

    Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where 4-bromoaniline reacts with 2,2,2-trifluoroacetophenone in the presence of a suitable catalyst, such as polyphosphoric acid, to form the benzimidazole ring.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) or sodium borohydride (NaBH4) are used under controlled conditions to achieve the desired oxidation or reduction.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-6-(trifluoromethyl)-1h-benzo[d]imidazole, while Suzuki-Miyaura coupling can produce various biaryl derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-1h-benzo[d]imidazole: Lacks the trifluoromethyl group, which may result in different chemical reactivity and biological activity.

    6-(Trifluoromethyl)-1h-benzo[d]imidazole: Lacks the bromine atom, which may affect its ability to undergo certain substitution reactions.

    4-Chloro-6-(trifluoromethyl)-1h-benzo[d]imidazole: Contains a chlorine atom instead of bromine, which may influence its chemical properties and reactivity.

Uniqueness

4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical and biological properties

Biologische Aktivität

4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores its potential antimicrobial, antiviral, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of 4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole is characterized by the presence of a bromine atom and a trifluoromethyl group, which are believed to enhance its biological activity. The compound can be represented as follows:

C9H5BrF3N2\text{C}_9\text{H}_5\text{BrF}_3\text{N}_2

Benzimidazole derivatives, including 4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole, exhibit their biological activities through various mechanisms:

  • Enzyme Inhibition : These compounds can inhibit specific enzymes that are crucial for cellular functions.
  • Protein Binding : They may bind to particular protein sites, altering the protein's function and affecting cellular pathways.
  • Biochemical Pathway Modulation : Their interaction with different biochemical pathways can lead to significant physiological effects.

Antimicrobial Activity

Research indicates that benzimidazole derivatives possess notable antimicrobial properties. A study evaluating various benzimidazole compounds reported significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected compounds were as follows:

CompoundMIC (µg/ml)Target Organism
150Salmonella typhi
2250Candida albicans
362.5Various Bacteria
Standard100Ampicillin

These results suggest that 4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole may demonstrate similar or enhanced antimicrobial efficacy due to its structural features .

Antiviral Properties

The antiviral potential of benzimidazole derivatives has also been explored. Studies have shown that certain derivatives exhibit activity against viral infections by targeting viral enzymes or host cell proteins essential for viral replication. Although specific data on 4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole is limited, its structural characteristics suggest possible antiviral applications .

Anticancer Activity

The anticancer properties of 4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole have been investigated in several studies. Notable findings include:

  • Cytotoxicity : In vitro studies on various cancer cell lines (e.g., HCT-116, HepG2, MCF-7) revealed that the compound exhibits significant cytotoxic effects. The IC50 values ranged from 7.82 to 10.21 µM, comparable to standard chemotherapeutic agents like doxorubicin .
Cell LineIC50 (µM)Comparison Standard
HepG210.21Doxorubicin (4.17 - 24.06)
HCT-1168.50Sorafenib
MCF-79.75Sunitinib
  • Mechanism of Action : The compound has been shown to induce cell cycle arrest at the G1 phase and promote apoptosis in cancer cells, suggesting a dual mechanism of action that could be beneficial in cancer therapy .

Case Studies

Several case studies have highlighted the effectiveness of benzimidazole derivatives in clinical settings:

  • Study on HepG2 Cells : A detailed analysis demonstrated that treatment with the compound led to a marked increase in apoptotic cells, with early-stage apoptosis rising from 0.61% in untreated controls to 22.07% in treated groups .
  • Combination Therapies : Research indicates that combining benzimidazole derivatives with other chemotherapeutics may enhance overall efficacy and reduce resistance in cancer treatment protocols.

Future Directions

The ongoing research into benzimidazole derivatives like 4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole suggests promising avenues for drug development:

  • Optimizing Structure : Further modifications could enhance selectivity and potency against specific targets.
  • Clinical Trials : More extensive clinical trials are necessary to fully understand the therapeutic potential and safety profile of these compounds.

Eigenschaften

IUPAC Name

4-bromo-6-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-1-4(8(10,11)12)2-6-7(5)14-3-13-6/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTQERQCUFICAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371356
Record name 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-14-5
Record name 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of studying the interaction between 4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole and Mycobacterium tuberculosis ArgF?

A1: Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, relies on the enzyme ArgF (an ornithine carbamoyltransferase) for its metabolic processes. Disrupting ArgF function could hinder bacterial growth and proliferation. Investigating the interaction between 4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole and ArgF offers valuable insights into potential mechanisms for developing new anti-tuberculosis drugs. This study investigates the structural basis of this interaction, providing a starting point for further research into the compound's potential as an anti-tuberculosis agent. []

Q2: What information does the crystal structure provide about the interaction between 4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole and Mycobacterium tuberculosis ArgF?

A2: The paper describes the successful determination of the crystal structure of Mycobacterium tuberculosis ArgF in complex with 4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole. [] This detailed structural information reveals the specific binding site of the compound on the ArgF enzyme and helps to understand the potential mechanism of inhibition. Analyzing the interactions between the compound and the amino acid residues within the enzyme's active site provides valuable information for structure-based drug design efforts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.